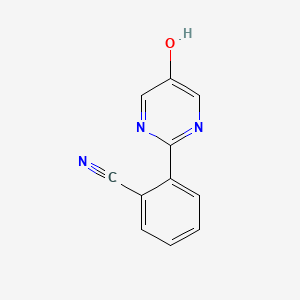

2-(5-Hydroxypyrimidin-2-yl)benzonitrile

Description

2-(5-Hydroxypyrimidin-2-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core linked to a hydroxypyrimidine moiety at the 2-position.

Properties

Molecular Formula |

C11H7N3O |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(5-hydroxypyrimidin-2-yl)benzonitrile |

InChI |

InChI=1S/C11H7N3O/c12-5-8-3-1-2-4-10(8)11-13-6-9(15)7-14-11/h1-4,6-7,15H |

InChI Key |

TYJUNWYKEIMLML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Hydroxypyrimidin-2-yl)benzonitrile typically involves the reaction of 2-Methylthio-4-pyrimidinone with 4-Aminobenzonitrile in the presence of propionic acid . The reaction conditions include heating the mixture to 120°C. This method is cost-effective and yields a high amount of the desired product, making it suitable for large-scale production .

Chemical Reactions Analysis

2-(5-Hydroxypyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including nucleophilic substitution and addition reactions. Common reagents used in these reactions include toluenesulfonyl chloride and triethylamine . The major products formed from these reactions are pyrimidine derivatives, which are used as intermediates in the synthesis of various pharmacologically active compounds .

Scientific Research Applications

2-(5-Hydroxypyrimidin-2-yl)benzonitrile has several scientific research applications. It is used as an intermediate in the synthesis of HIV drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as rilpivirine .

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as the reverse transcriptase enzyme in HIV . By binding to the allosteric site of the enzyme, it inhibits its activity, thereby preventing the replication of the virus. This compound also interacts with other molecular pathways, making it a versatile agent in pharmacological research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and functional groups, leading to distinct physicochemical and functional differences. Key comparisons include:

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

Physicochemical and Functional Differences

- Hydrogen Bonding vs. Halogen Reactivity : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to halogenated analogs like 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights and reactivity in cross-coupling reactions, making them suitable for synthesizing OLED materials .

- Positional Isomerism: Compared to 4-[(4-Hydroxy-pyrimidin-2-yl)amino]-benzonitrile , the 5-hydroxyl group in the target compound may reduce steric hindrance, favoring planar molecular stacking in solid-state applications.

- Amino vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.